Methyl 7-Fluoroquinoline-3-carboxylate
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Overview
Description
Methyl 7-Fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Vilsmeier-Haack reaction, where a formylating agent is used to introduce the formyl group into the quinoline ring . This is followed by esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Scientific Research Applications
Methyl 7-fluoroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-fluoroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the DNA-enzyme complex, leading to the inhibition of DNA replication and ultimately bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity.
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: Methyl 7-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other fluoroquinolones. Its methyl ester group can influence its solubility and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 7-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMDDGWSITLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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